(3-Chlorophenyl)methanethiol

Descripción general

Descripción

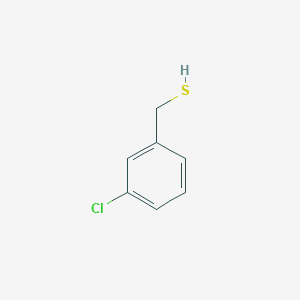

(3-Chlorophenyl)methanethiol is an organic compound with the molecular formula C7H7ClS. It is characterized by a benzene ring substituted with a chlorine atom at the third position and a methanethiol group (-CH2SH) attached to the benzene ring. This compound is known for its distinct sulfurous odor and is used in various chemical applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: (3-Chlorophenyl)methanethiol can be synthesized through several methods. One common method involves the reaction of 3-chlorobenzyl chloride with sodium hydrosulfide (NaHS) in the presence of a suitable solvent like ethanol. The reaction typically proceeds under reflux conditions, and the product is isolated through distillation or crystallization.

Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like column chromatography can enhance the efficiency of the production process.

Análisis De Reacciones Químicas

Oxidation Reactions

The thiol group undergoes oxidation to form disulfides or sulfonic acids, depending on reaction conditions.

| Reagent/Conditions | Product(s) | Mechanism | Reference |

|---|---|---|---|

| H₂O₂ (aqueous, acidic/neutral) | Bis(3-chlorophenyl)methyldisulfide | Two-electron oxidation of -SH to -S-S- | |

| KMnO₄ (acidic, heat) | (3-Chlorophenyl)methanesulfonic acid | Complete oxidation to sulfonic acid |

Key Findings :

-

Mild oxidants (e.g., H₂O₂) promote disulfide bond formation, critical in biological and polymer applications.

-

Strong oxidants like KMnO₄ convert the thiol to sulfonic acid, useful in synthesizing surfactants or sulfonamide derivatives.

Nucleophilic Substitution Reactions

The thiol group acts as a nucleophile, participating in alkylation or arylation reactions.

| Reagent/Conditions | Product(s) | Mechanism | Reference |

|---|---|---|---|

| CH₃I, NaOH (polar aprotic solvent) | (3-Chlorophenyl)methyl thioether | Sₙ2 displacement of iodide by thiolate | |

| Benzyl bromide, DMF | Benzyl (3-chlorophenyl)methyl sulfide | Base-assisted thiolate formation |

Key Findings :

-

Alkylation proceeds efficiently in polar aprotic solvents (e.g., DMF) with a base to deprotonate the thiol.

-

The chlorine substituent enhances electrophilicity at the sulfur atom, accelerating substitution.

Aromatic Electrophilic Substitution

The 3-chlorophenyl ring undergoes electrophilic substitution, though the -Cl group is meta-directing and deactivating.

| Reagent/Conditions | Product(s) | Position Selectivity | Reference |

|---|---|---|---|

| HNO₃/H₂SO₄, 0–5°C | 3-Chloro-5-nitrobenzyl mercaptan | Nitration at position 5 (meta to Cl) | |

| Br₂, FeBr₃ | 3-Chloro-5-bromobenzyl mercaptan | Bromination at position 5 |

Key Findings :

-

Substitution occurs predominantly at the meta position relative to chlorine due to its electron-withdrawing effect.

-

Harsh conditions are required for electrophilic substitution, reflecting the ring’s deactivation.

Cross-Coupling Reactions

The thiol group participates in metal-catalyzed coupling to form carbon-sulfur bonds.

Key Findings :

-

Palladium catalysts enable coupling with aryl halides, forming biaryl thioethers relevant in medicinal chemistry .

-

Copper-mediated reactions yield thioesters, useful in peptide synthesis.

Elimination Reactions

Under basic conditions, (3-chlorophenyl)methanethiol may undergo elimination.

| Reagent/Conditions | Product(s) | Mechanism | Reference |

|---|---|---|---|

| NaOH, ethanol, Δ | 3-Chlorostyrene + H₂S | β-Elimination of H₂S |

Key Findings :

-

Strong bases promote β-elimination, generating alkenes and hydrogen sulfide gas.

Radical Reactions

The thiol group participates in radical chain processes, such as polymer initiation.

| Reagent/Conditions | Product(s) | Mechanism | Reference |

|---|---|---|---|

| AIBN, 70°C | Polymeric networks | Radical-initiated polymerization |

Key Findings :

-

Thiols act as chain-transfer agents in radical polymerizations, controlling polymer molecular weight.

Aplicaciones Científicas De Investigación

(3-Chlorophenyl)methanethiol has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.

Biology: The compound is used in studies involving thiol-containing enzymes and proteins. It serves as a model compound to understand the behavior of thiol groups in biological systems.

Medicine: Research into potential therapeutic applications of thiol-containing compounds often includes this compound as a reference compound.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mecanismo De Acción

The mechanism of action of (3-Chlorophenyl)methanethiol involves its reactivity with various molecular targets. The thiol group (-SH) can form covalent bonds with electrophilic centers in proteins and enzymes, leading to modifications in their activity. This reactivity is exploited in biochemical studies to probe the function of thiol groups in biological systems.

Comparación Con Compuestos Similares

(4-Chlorophenyl)methanethiol: Similar structure but with the chlorine atom at the fourth position.

(2-Chlorophenyl)methanethiol: Chlorine atom at the second position.

Benzyl mercaptan: Lacks the chlorine substituent.

Uniqueness: (3-Chlorophenyl)methanethiol is unique due to the specific positioning of the chlorine atom, which influences its reactivity and interaction with other molecules. This positional isomerism can lead to differences in chemical behavior and biological activity compared to its analogs.

Actividad Biológica

(3-Chlorophenyl)methanethiol, with the molecular formula C7H7ClS, is an organic compound notable for its diverse biological activities. This compound is characterized by a benzene ring substituted with a chlorine atom and a thiol group, which contributes to its reactivity and potential applications in various fields, including chemistry, biology, and medicine. Understanding the biological activity of this compound is crucial for its application in scientific research and therapeutic development.

- Molecular Formula : C7H7ClS

- Molecular Weight : 162.65 g/mol

- Structure : Contains a chlorophenyl group attached to a methanethiol moiety.

The biological activity of this compound can be understood through its interactions with specific biological targets:

-

Interaction with Proteins :

- Similar compounds like methanethiol have been shown to interact with selenium-binding protein 1 (SELENBP1), which plays a role in various biochemical pathways, including sulfur metabolism and antioxidant defense mechanisms.

- The oxidation of thiols can lead to the formation of disulfides, influencing protein structure and function.

-

Biochemical Pathways :

- This compound may affect the metabolic pathways involving sulfur compounds, potentially impacting microbial communities in environmental settings.

Toxicological Studies

The toxicological profile of this compound and its derivatives has been explored in various studies. For example, exposure to chlorinated phenolic compounds has been linked to developmental toxicity in aquatic organisms like zebrafish, indicating potential hazards associated with environmental exposure .

Study on Metabolism

A study investigating the hepatic metabolism of related compounds highlighted the importance of understanding how halogenated phenols are biotransformed in liver microsomes. This research utilized advanced techniques such as UHPLC-HRMS to identify metabolites and assess their potential toxicity .

Environmental Impact

Research on environmental contaminants has shown that chlorinated phenols can disrupt endocrine functions and affect developmental processes in aquatic species. Such findings underscore the need for further investigation into the ecological implications of this compound .

Chemical Synthesis

This compound serves as a valuable building block in organic synthesis, particularly in developing more complex molecules due to its reactive thiol group.

Pharmaceutical Development

The compound is often included in studies aimed at exploring new therapeutic agents that leverage the properties of thiols, particularly in drug design targeting redox-sensitive pathways.

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C7H7ClS |

| Molecular Weight | 162.65 g/mol |

| Antimicrobial Activity | Moderate to strong against some strains |

| Toxicological Concerns | Potential developmental toxicity observed |

| Applications | Organic synthesis, pharmaceutical research |

Propiedades

IUPAC Name |

(3-chlorophenyl)methanethiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClS/c8-7-3-1-2-6(4-7)5-9/h1-4,9H,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDLSTBYZKATUIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CS | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901309941 | |

| Record name | 3-Chlorobenzenemethanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901309941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25697-57-8 | |

| Record name | 3-Chlorobenzenemethanethiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25697-57-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chlorobenzenemethanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901309941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.